

# A Comprehensive Technical Guide to the Spectroscopic Data of Citroside A

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## Compound of Interest

Compound Name: **Citroside A**  
Cat. No.: **B211780**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Citroside A**, a megastigmane glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development. All data is sourced from the original publication detailing its isolation and structural elucidation.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for determining the molecular formula of a compound. For **Citroside A**, the molecular formula was established as  $C_{19}H_{30}O_8$ .

Table 1: Mass Spectrometry Data for **Citroside A**

Parameter	Value
Molecular Formula	$C_{19}H_{30}O_8$
Molecular Weight	386.44 g/mol

## Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Citroside A** reveals the presence of hydroxyl, conjugated ketone, and

allenic groups.

Table 2: Infrared (IR) Spectroscopy Data for **Citroside A**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400	O-H (Hydroxyl groups)
1945	C=C=C (Allenic group)
1670	C=O (Conjugated Ketone)

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule, including the carbon skeleton and the stereochemistry. The <sup>1</sup>H and <sup>13</sup>C NMR data for **Citroside A** were recorded in pyridine-d<sub>5</sub>.

Table 3: <sup>1</sup>H NMR Spectral Data of **Citroside A** (in pyridine-d<sub>5</sub>)

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1'	5.04	d	7
H-8	6.00	s	-
CH <sub>3</sub> (ketone)	2.20	s	-
CH <sub>3</sub> (singlet)	1.17	s	-
CH <sub>3</sub> (singlet, 6H)	1.62	s	-

Table 4: <sup>13</sup>C NMR Spectral Data of **Citroside A** (in pyridine-d<sub>5</sub>)

Carbon	Chemical Shift ( $\delta$ ) ppm	Carbon	Chemical Shift ( $\delta$ ) ppm
1	37.1 (s)	11	27.5 (q)
2	34.7 (t)	12	24.3 (q)
3	41.5 (t)	13	24.3 (q)
4	62.5 (d)	1'	102.7 (d)
5	78.1 (s)	2'	75.3 (d)
6	49.8 (s)	3'	78.4 (d)
7	208.2 (s)	4'	71.7 (d)
8	95.1 (d)	5'	78.1 (d)
9	197.8 (s)	6'	62.9 (t)
10	30.6 (q)		

## Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the structural elucidation of **Citroside A**.

### Isolation of Citroside A

**Citroside A** was first isolated from the methanol extract of the leaves of *Citrus unshiu* MARCOV. The isolation process involved chromatographic techniques to separate the various components of the plant extract.

### Mass Spectrometry (MS)

The molecular formula of **Citroside A** was determined using high-resolution mass spectrometry.

### Infrared (IR) Spectroscopy

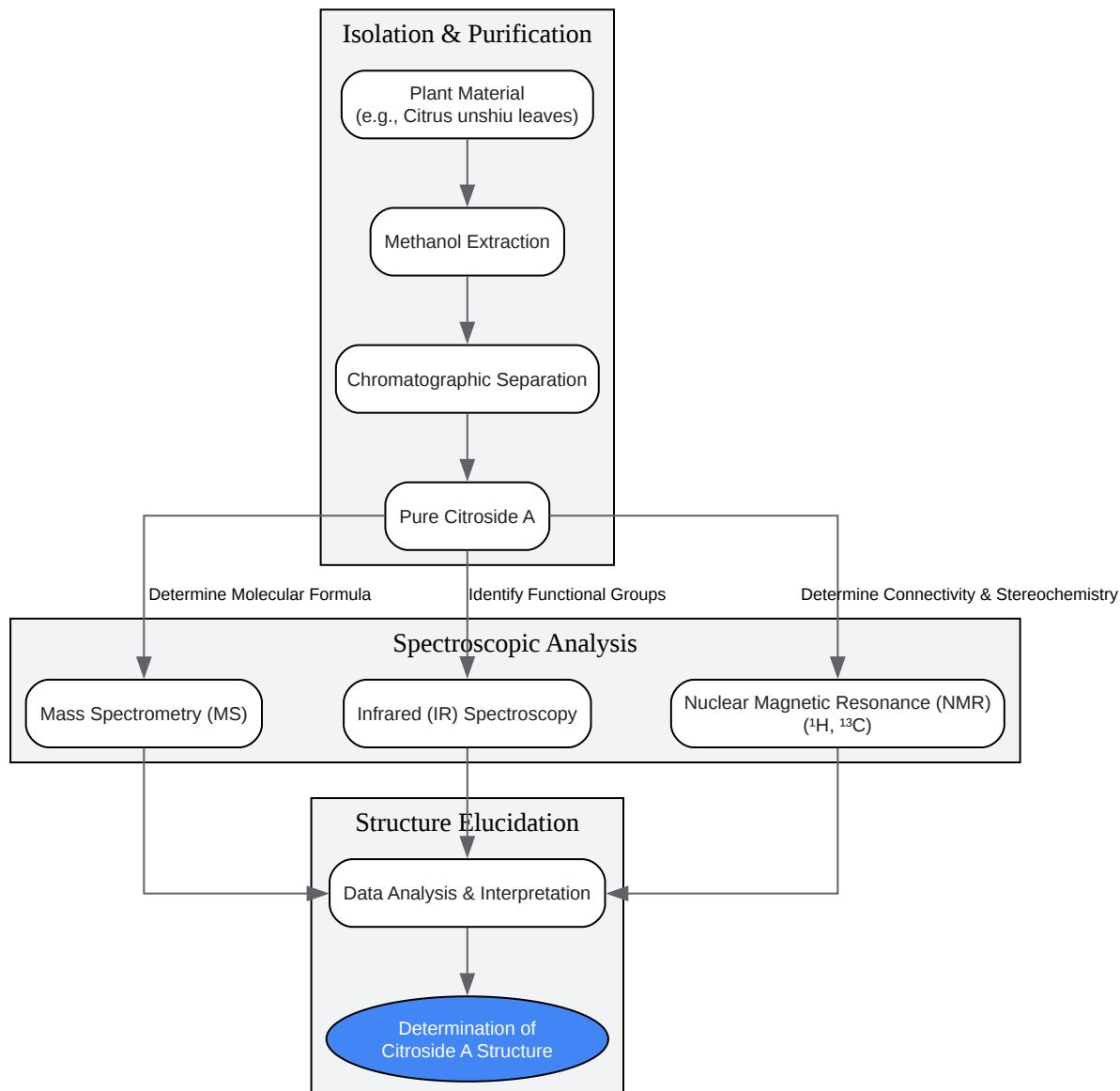
The IR spectrum of **Citroside A** was recorded on a spectrometer using a KBr pellet. This method involves mixing a small amount of the solid sample with potassium bromide powder and pressing it into a thin, transparent disk through which the IR beam is passed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Citroside A** were recorded on a JEOL FX-90Q NMR spectrometer. The sample was dissolved in pyridine-d<sub>5</sub> for the analysis. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Citroside A**.

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